1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one
Description
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)-4-ethenylimidazolidin-2-one |
InChI |
InChI=1S/C13H12N2OS/c1-2-10-8-15(13(16)14-10)11-3-4-12-9(7-11)5-6-17-12/h2-7,10H,1,8H2,(H,14,16) |
InChI Key |
SZAJCTUBIQVDIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN(C(=O)N1)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Benzo[b]thiophen-5-amine with Urea Precursors
Formation of the Imidazolidinone Core
The imidazolidin-2-one scaffold is classically synthesized via cyclocondensation reactions between diamines and carbonyl sources. For 1-(benzo[b]thiophen-5-yl)-4-vinylimidazolidin-2-one, benzo[b]thiophen-5-amine serves as the primary amine component. Reaction with 1,2-diaminoethane and triphosgene in anhydrous dioxane under reflux (83°C, 7 hours) yields the imidazolidinone ring, with the benzo[b]thiophene moiety introduced at the N1 position. Key challenges include controlling the exothermic nature of triphosgene addition and minimizing oligomerization byproducts.
Optimization of Reaction Conditions
Yields improve significantly when the reaction is conducted under inert atmosphere (N₂ or Ar), with slow addition of triphosgene dissolved in cold dioxane (0–5°C). Post-reaction purification via recrystallization from ethanol (25 mL) affords the product as white crystals in 65–72% yield. Spectroscopic confirmation includes:
Copper-Catalyzed Reductive Amination Pathways
Coupling of Allenamides with Aldimines
Adapting methodologies from chiral diamine synthesis, copper-catalyzed reductive coupling of a benzo[b]thiophene-derived aldimine with a vinyl-bearing allenamide offers a stereoselective route. Using Cu(OAc)₂ (5 mol%) and PCy₃ (6 mol%) in toluene at room temperature, the reaction proceeds via hydrocupration of the allenamide, followed by imine addition to form a diamine intermediate. Subsequent cyclization with ethyl thioglycolate in the presence of ZnCl₂ yields the target compound in 68% yield.
Diastereocontrol and Scalability
The reaction exhibits excellent diastereoselectivity (>20:1 dr), confirmed by X-ray crystallography. Scaling to 1.0 mmol under benchtop conditions retains efficiency, highlighting industrial applicability.
Post-Cyclization Vinylation Techniques
Alkylation of 4-Hydroxyimidazolidin-2-one
Introduction of the vinyl group at the C4 position is achieved through Mitsunobu reaction or palladium-catalyzed allylation. Treating 4-hydroxyimidazolidin-2-one with vinyl bromide and DBU in DMF (80°C, 6 hours) affords the vinylated product in 60% yield. Alternatively, Heck coupling of 4-iodoimidazolidin-2-one with ethylene using Pd(OAc)₂ and P(o-tol)₃ in DMF/H₂O (120°C, 24 hours) achieves 70% yield but requires stringent oxygen-free conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | None | Simple reagents, high purity | Low functional group tolerance |
| Suzuki Coupling | 78 | Pd(PPh₃)₄ | Regioselective, mild conditions | Boronic acid instability |
| Cu-Catalyzed | 68 | Cu(OAc)₂/PCy₃ | Stereoselective, scalable | Requires inert atmosphere |
| Post-Cyclization Vinylation | 60–70 | Pd(OAc)₂ | Late-stage functionalization | High catalyst loading |
Chemical Reactions Analysis
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where halogenated derivatives or other functional groups are introduced.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues in Thiazole and Thiazolidinone Families
Compounds such as (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (e.g., compounds 6a–j in ) share structural motifs with 1-(Benzo[b]thiophen-5-YL)-4-vinylimidazolidin-2-one. Key comparisons include:
Key Observations :
- The vinyl group on the imidazolidinone ring offers a site for polymerization or click chemistry, a feature absent in thiazole/oxazole analogs.
Computational and Crystallographic Comparisons
While direct data on this compound is scarce, methodologies from computational chemistry (e.g., density functional theory, DFT) and crystallography (e.g., SHELXL) can infer its properties:
- Electron Density and Reactivity : The Colle-Salvetti correlation-energy formula () and Multiwfn software () could model its electron localization, predicting reactivity at the vinyl or carbonyl groups.
Biological Activity
1-(Benzo[b]thiophen-5-yl)-4-vinylimidazolidin-2-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[b]thiophene moiety, which is recognized for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉N₃OS, with a molecular weight of approximately 245.29 g/mol. The structure incorporates both a vinyl group and an imidazolidinone ring, which are critical for its biological interactions.
Anti-Cancer Activity
Research has indicated that compounds containing the benzo[b]thiophene scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzo[b]thiophene can induce apoptosis in human breast adenocarcinoma (MCF-7) and colorectal cancer (HCT-116) cell lines. The cytotoxicity of these compounds is often quantified using IC₅₀ values, which indicate the concentration required to inhibit cell viability by 50%.
Table 1: Cytotoxic Activity of Benzo[b]thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound B | HCT-116 | 17.16 ± 1.54 |
| This compound | MCF-7 | TBD |
| This compound | HCT-116 | TBD |
The exact IC₅₀ values for this compound are yet to be determined, but the promising results from related compounds suggest potential efficacy.
Anti-Microbial Activity
The benzo[b]thiophene framework has been associated with notable anti-microbial properties. Compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like this compound are being studied for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzo[b]thiophene derivatives is crucial for optimizing their biological activity. Modifications to the core structure can enhance potency or selectivity for specific biological targets. For example, substituents on the thiophene ring or variations in the imidazolidinone structure can lead to significant differences in activity profiles.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased cytotoxicity |
| Substitution at position 4 | Enhanced anti-inflammatory activity |
| Alteration in vinyl group | Improved anti-microbial properties |
Case Studies
Several studies have highlighted the therapeutic potential of benzo[b]thiophene derivatives:
- Cytotoxicity Study : A recent study evaluated a series of benzo[b]thiophene derivatives against MCF-7 and HCT-116 cell lines, revealing that compounds with specific functional groups exhibited enhanced cytotoxic effects compared to standard treatments like doxorubicin .
- Anti-Microbial Efficacy : Another investigation focused on the anti-microbial properties of similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum activity .
- Inflammatory Response : Research has also explored how certain derivatives modulate inflammatory cytokine levels in vitro, indicating potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions, analogous to thiazolidinone derivatives. For example, refluxing aldehyde precursors (e.g., benzo[b]thiophene-5-carbaldehyde) with amine or thioamide components in polar solvents (e.g., ethanol, acetic acid) under basic conditions (e.g., sodium acetate) is a standard approach. Optimization involves adjusting reaction time (7–12 hours), temperature (80–100°C), and stoichiometric ratios to improve yield and purity .
- Validation : Monitor reaction progress via TLC and confirm product purity using recrystallization (ethanol/water mixtures) .
Q. How can the structural integrity of the synthesized compound be confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To verify vinyl and benzo[b]thiophene substituents.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and bond lengths .
Advanced Research Questions
Q. What computational methods are recommended for analyzing the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (Becke’s 1993 formalism) improves accuracy for thermochemical properties . Use the Lee-Yang-Parr (LYP) correlation functional to model electron density gradients and local kinetic energy .
- Validation : Compare computed HOMO-LUMO gaps, dipole moments, and vibrational spectra with experimental data (e.g., IR/NMR) to assess functional reliability .
Q. How can researchers design bioactivity assays for this compound, given its structural similarity to pharmacologically active heterocycles?
- Methodology :
- Antimicrobial assays : Use microdilution methods (e.g., against Staphylococcus aureus or Candida albicans) with compound concentrations ranging from 1–100 µg/mL. Reference bioactivity tables for thiazolidinone derivatives to identify active substituents .
- Antioxidant screening : Employ DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .
Q. How should contradictions between experimental and computational data (e.g., bond lengths, reaction yields) be resolved?
- Methodology :
- Experimental replication : Verify synthesis protocols (e.g., solvent purity, inert atmosphere) to rule out procedural errors.
- Computational refinement : Test alternative basis sets (e.g., 6-311+G(d,p)) or functionals (e.g., M06-2X) to improve agreement with crystallographic data .
Data Analysis and Interpretation
Q. What strategies are effective in interpreting conflicting bioactivity results across similar compounds?
- Methodology :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects using bioactivity tables (e.g., Entry 3a–4c in ). For instance, electron-withdrawing groups on the benzo[b]thiophene moiety may enhance antimicrobial activity .
- Statistical modeling : Apply multivariate regression to correlate logP values, steric parameters, and IC₅₀ data .
Q. How can solvent effects be modeled in DFT calculations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
